molecular formula C16H21N3O5S2 B2354634 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 391221-53-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2354634
CAS No.: 391221-53-7
M. Wt: 399.48
InChI Key: XTMUNMJYOUUFAG-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, integrating a sulfamoyl benzamide core with a 1,3-thiazol-2-yl heterocycle. This molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets, particularly in medicinal chemistry and drug discovery . The structure features a benzamide group linked to a thiazole ring—a "privileged scaffold" known for its rigid planarity, electronic properties, and hydrogen-bonding potential, which facilitates interactions with enzymes and receptors . The sulfonamide group, substituted with bis(2-methoxyethyl) chains, is a key functionalization that can enhance aqueous solubility and influence the compound's pharmacokinetic profile, such as improving gastrointestinal absorption and optimizing skin permeation properties, as observed in closely related analogs . Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as potent and selective antagonists for specific biological targets. Research on close structural analogs has demonstrated their activity as negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), with IC50 values in the low micromolar range . This suggests potential utility as a pharmacological tool for studying this atypical member of the Cys-loop receptor superfamily. Furthermore, 2-aminothiazole derivatives, a related chemical class, have shown significant inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, indicating broad relevance in metabolic and microbiological research . In silico predictions for similar compounds often indicate high metabolic stability, non-permeability to the blood-brain barrier, and minimal toxicity, positioning them as promising candidates for further investigative studies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-23-10-8-19(9-11-24-2)26(21,22)14-5-3-13(4-6-14)15(20)18-16-17-7-12-25-16/h3-7,12H,8-11H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUNMJYOUUFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

Procedure :

  • 4-Chlorosulfonylbenzoic acid (1.0 equiv) is reacted with bis(2-methoxyethyl)amine (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
  • The product, 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid , is isolated via aqueous workup (yield: 78–85%).

Critical Parameters :

  • Temperature control minimizes side reactions (e.g., over-sulfonylation).
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Activation to Benzoyl Chloride

Thionyl Chloride-Mediated Chlorination

Procedure :

  • 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (SOCl₂, 5.0 equiv) in toluene for 4 hours.
  • Excess SOCl₂ is removed under reduced pressure to yield 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride as a pale-yellow solid (yield: 92–95%).

Characterization :

  • FTIR : Loss of O–H stretch (2500–3300 cm⁻¹), emergence of C=O stretch at 1765 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 8.10 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 3.55–3.70 (m, 8H, OCH₂CH₂O), 3.35 (s, 6H, OCH₃).

Coupling with 2-Aminothiazole

Schotten-Baumann Reaction Conditions

Procedure :

  • 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride (1.0 equiv) is dissolved in tetrahydrofuran (THF) and added dropwise to a stirred solution of 2-aminothiazole (1.1 equiv) and sodium bicarbonate (3.0 equiv) in water at 0°C.
  • The reaction is stirred for 6 hours at room temperature, followed by extraction with ethyl acetate and purification via recrystallization from ethanol/water (yield: 80–88%).

Optimization Insights :

  • Excess base (NaHCO₃) ensures deprotonation of the thiazole amine, enhancing nucleophilicity.
  • Slow addition minimizes dimerization of the acid chloride.

Alternative Pathway: Sequential Functionalization

Thiazole Ring Construction via Hantzsch Synthesis

Procedure :

  • 4-[bis(2-methoxyethyl)sulfamoyl]benzamide is synthesized as described in Sections 2–3.
  • The thiazole ring is constructed in situ by reacting thiourea with α-bromoacetophenone derivatives under microwave irradiation (100°C, 30 minutes).
  • The resulting 2-aminothiazole is coupled to the benzoyl chloride intermediate (yield: 70–75%).

Advantages :

  • Microwave irradiation reduces reaction time from hours to minutes.
  • Avoids isolation of hygroscopic 2-aminothiazole.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Overall Yield 65–70% 55–60%
Purification Complexity Moderate High
Scalability Excellent Moderate
Byproduct Formation Minimal Significant

Key Observations :

  • Pathway A is preferred for industrial-scale synthesis due to higher yields and simpler purification.
  • Pathway B offers flexibility for introducing diverse thiazole substituents but requires stringent control over reaction conditions.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Issue : Premature hydrolysis of 4-chlorosulfonylbenzoic acid during sulfonylation.
Solution : Use of molecular sieves (3Å) to maintain anhydrous conditions.

Thiazole Ring Oxidation

Issue : Oxidation of 2-aminothiazole during storage.
Solution : Store under inert atmosphere (N₂/Ar) at −20°C with desiccant.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide":

Note: The query requests information on "4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide" (CAS Number: 391221-53-7) . However, one of the search results discusses a similar compound, "4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide". Information from this record is included due to the structural similarities.

Scientific Research Applications

"4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" has applications in scientific research, including:

  • Chemistry: It can be used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
  • Industry: It can be used in developing new materials with specific chemical properties.

Potential Biological Activities

The structure of "4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" suggests potential biological activities, particularly in antimicrobial and anticancer research. This is attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfamoyl group can bind to enzyme active sites, disrupting biochemical pathways.

Chemical Reactions

"4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide" can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
  • Reduction: Reduction reactions can target the sulfamoyl group, potentially leading to the formation of amines.
  • Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Comparison to Similar Compounds

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substitutions on the thiazol-2-yl ring and the sulfamoyl group. Key examples include:

Compound Name Substituents on Thiazole Ring Sulfamoyl Group Modification Biological Activity/Application Reference
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl bis(2-methoxyethyl) Plant growth modulation (119.09% activity)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl Phenoxybenzamide (no sulfamoyl) Plant growth modulation (129.23% activity)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Furan-2-yl (oxadiazole core) cyclohexyl(ethyl) Antifungal (Candida albicans inhibition)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide None (base thiazol-2-yl) methyl(phenyl) Not specified (structural analog)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-ethoxybenzothiazole bis(2-methylpropyl) Not specified (lipophilicity study)

Key Observations :

  • Thiazole Ring Substitutions : The presence of electron-withdrawing groups (e.g., 4-nitrophenyl) correlates with reduced plant growth modulation activity (119.09%) compared to electron-donating groups (e.g., 4-methylphenyl, 129.23%) .
  • Core Heterocycle Variations : Replacing thiazole with oxadiazole (e.g., LMM11 in ) shifts activity toward antifungal applications, highlighting the role of heterocycle-electronic properties in target specificity.
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : Bis(2-methoxyethyl) groups enhance water solubility compared to diisobutyl analogs .
  • Metabolic Stability : The methoxyethyl groups may reduce cytochrome P450-mediated oxidation, improving half-life .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound features a complex structure combining a benzamide core with a thiazole ring and sulfamoyl groups. The unique arrangement of functional groups suggests diverse mechanisms of action, making it a candidate for various therapeutic applications.

Structure

The compound's IUPAC name is 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, and its molecular formula is C22H28N3O5S2C_{22}H_{28}N_{3}O_{5}S_{2}. The molecular weight is approximately 493.57 g/mol.

Key Features

  • Benzamide Core : Provides a stable structural framework.
  • Thiazole Ring : Enhances biological activity through interactions with biological targets.
  • Sulfamoyl Group : Mimics natural substrates, potentially inhibiting enzyme activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide. For example, similar thiazole derivatives have shown significant inhibition of cancer cell proliferation in vitro. In one study, compounds with thiazole moieties exhibited IC50 values ranging from 6.26 μM to 20.46 μM against various lung cancer cell lines (A549, HCC827, NCI-H358) .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated using broth microdilution methods, revealing promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide includes:

  • Enzyme Inhibition : The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their functions.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, particularly within the minor groove, influencing cellular processes related to proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide with other related compounds:

Compound NameAntitumor IC50 (μM)Antimicrobial ActivityMechanism
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamideTBDTBDEnzyme inhibition
Compound A (Thiazole Derivative)6.26 - 20.46Effective against E. coliDNA binding
Compound B (Benzimidazole Derivative)Higher than thiazolesModerate activityEnzyme inhibition

Case Studies

  • Antitumor Study : In vitro assays on lung cancer cell lines demonstrated that compounds with similar thiazole structures showed significant cytotoxicity and reduced proliferation rates in 2D cultures compared to 3D cultures .
  • Antimicrobial Efficacy : Compounds tested against S. aureus showed minimum inhibitory concentrations (MICs) that suggest effectiveness in treating bacterial infections .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide?

The synthesis involves sequential coupling of the sulfamoyl and benzamide moieties to the thiazole core. Critical steps include:

  • Sulfamoyl group introduction : Requires precise control of temperature (typically 50–70°C) and anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis .
  • Thiazole ring formation : Cyclization of thiourea intermediates under acidic conditions, with pH adjustments to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization (using ethanol/methanol mixtures) ensures >95% purity, confirmed via HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they highlight?

  • NMR (¹H/¹³C) : Identifies methoxyethyl protons (δ 3.2–3.6 ppm) and thiazole ring protons (δ 7.1–7.5 ppm). The sulfamoyl group’s sulfur environment is confirmed via ¹H-¹⁵N HMBC .
  • FT-IR : Peaks at ~1320 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ at m/z 465.12) .

Q. What functional groups in this compound are most likely responsible for its biological activity?

  • Thiazole ring : Enhances binding to biological targets (e.g., bacterial enzymes) via π-π stacking and hydrogen bonding .
  • Sulfamoyl group : Imparts antimicrobial activity by mimicking para-aminobenzoic acid (PABA), a folate synthesis intermediate .
  • Methoxyethyl substituents : Improve solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

  • Solvent selection : Replace DMF with acetonitrile in sulfamoylation to reduce side reactions (e.g., N-alkylation) .
  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing reaction time from 24h to 6h .
  • In-line monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should contradictory data in biological activity assays (e.g., varying IC₅₀ values) be resolved?

  • Orthogonal assays : Compare MIC (minimum inhibitory concentration) values from broth microdilution (CLSI guidelines) with agar diffusion to rule out false positives .
  • Structural validation : Re-analyze batch purity via LC-MS to confirm no degradation products interfere with activity .
  • Target specificity studies : Use CRISPR-edited bacterial strains lacking folate pathways to isolate sulfamoyl-specific effects .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina to model binding poses with dihydrofolate reductase (DHFR), focusing on sulfamoyl-thiazole interactions .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified DHFR, with immobilization via amine coupling .
  • Fluorescence quenching : Monitor tryptophan residues in DHFR upon compound binding to infer conformational changes .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Substituent variation : Synthesize analogs with ethyl/methyl groups replacing methoxyethyl to assess hydrophobicity effects .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole to evaluate target selectivity .
  • Pharmacophore mapping : Generate 3D-QSAR models using CoMFA to identify critical electronic and steric features .

Methodological Notes

  • Data contradiction analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ACD/Labs or ChemDraw to resolve assignment conflicts .
  • Reaction scalability : Pilot-scale synthesis (10–100 g) should prioritize flow chemistry for improved heat/mass transfer, reducing side reactions .

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